molecular formula C19H17N3O5 B2495113 N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide CAS No. 920384-53-8

N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide

Cat. No. B2495113
M. Wt: 367.361
InChI Key: RENSPFMENFPTDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, starting from basic chemical structures to the final compound through a series of reactions. For instance, a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed for the synthesis of di- and mono-oxalamides, presenting a methodology that could be applicable to the synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide (Mamedov et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to "N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide" has been characterized by various spectroscopic techniques, including single-crystal X-ray diffraction. This method provides precise information about the arrangement of atoms within a molecule, essential for understanding its chemical behavior and reactivity (Sañudo et al., 2006).

Chemical Reactions and Properties

The reactivity of oxalamide-based carbenes, which share structural features with the compound of interest, has been investigated. These studies reveal how such compounds interact with different reagents, providing insights into the types of chemical reactions they can undergo and their potential reactivity patterns (Braun et al., 2012).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, and solubility, are closely tied to its molecular structure. While specific data on "N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide" may not be readily available, similar compounds have been analyzed to determine their physical characteristics, providing a basis for predicting the properties of the compound .

Chemical Properties Analysis

The chemical properties of a molecule determine its behavior in different chemical environments. For instance, the synthesis and characterization of related compounds, such as dioxidomolybdenum(VI) complexes, offer insights into the chemical behavior of "N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide" under various conditions (Takjoo et al., 2016).

Scientific Research Applications

Synthesis and Biological Activities

N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide and its derivatives have been explored in various scientific studies, focusing on their synthesis and potential biological activities. These compounds are part of broader research into N-heterocyclic carbene (NHC) complexes and their applications in medicinal chemistry and materials science.

One study discusses the synthesis of p-Methoxybenzyl-substituted and benzyl-substituted NHC precursors, which were treated with silver(I) acetate to yield NHC-silver complexes. These complexes exhibited significant antibacterial activity against Gram-negative and Gram-positive bacteria and showed cytotoxicity in preliminary in vitro testing on Caki-1 cell lines, suggesting potential applications in antimicrobial and anticancer therapies (Patil et al., 2010).

Catalytic and Chemical Properties

The catalytic and chemical properties of compounds related to N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide have been investigated, particularly in the context of NHC ligand complexes. Palladium(II) and Gold(I) complexes of a new O-functionalized NHC ligand demonstrated synthetic and structural significance, highlighting the versatility of these compounds in developing new catalytic materials with potential applications in organic synthesis and industrial chemistry (Ray et al., 2007).

properties

IUPAC Name

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-26-12-6-4-5-11(9-12)10-21-18(24)19(25)22-15-13-7-2-3-8-14(13)27-16(15)17(20)23/h2-9H,10H2,1H3,(H2,20,23)(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENSPFMENFPTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide

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